molecular formula C18H15N5O4 B10998544 N-[2-(hydroxymethyl)-1H-benzimidazol-5-yl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide

N-[2-(hydroxymethyl)-1H-benzimidazol-5-yl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B10998544
M. Wt: 365.3 g/mol
InChI Key: WUCWAUSCRWDFFC-UHFFFAOYSA-N
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Description

2-(2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-[2-(HYDROXYMETHYL)-1H-BENZIMIDAZOL-5-YL]ACETAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-[2-(HYDROXYMETHYL)-1H-BENZIMIDAZOL-5-YL]ACETAMIDE typically involves the condensation of 2,4-dioxo-1,4-dihydroquinazoline with a benzimidazole derivative. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification, and final condensation reactions. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-[2-(HYDROXYMETHYL)-1H-BENZIMIDAZOL-5-YL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions include various quinazolinone and benzimidazole derivatives, which have been studied for their potential biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-[2-(HYDROXYMETHYL)-1H-BENZIMIDAZOL-5-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-[2-(HYDROXYMETHYL)-1H-BENZIMIDAZOL-5-YL]ACETAMIDE lies in its dual functional groups, which allow it to interact with multiple molecular targets and exhibit diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C18H15N5O4

Molecular Weight

365.3 g/mol

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(hydroxymethyl)-3H-benzimidazol-5-yl]acetamide

InChI

InChI=1S/C18H15N5O4/c24-9-15-20-13-6-5-10(7-14(13)21-15)19-16(25)8-23-17(26)11-3-1-2-4-12(11)22-18(23)27/h1-7,24H,8-9H2,(H,19,25)(H,20,21)(H,22,27)

InChI Key

WUCWAUSCRWDFFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NC3=CC4=C(C=C3)N=C(N4)CO

Origin of Product

United States

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